Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate
Overview
Description
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate, a common synthetic route involves the reaction of 2-aminophenol with this compound under acidic or basic conditions, often using catalysts such as FeCl3 or other metal catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ large-scale batch or continuous flow reactors. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of environmentally benign solvents and catalysts is also a focus in industrial processes to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole carboxylic acids, while reduction may produce benzoxazole alcohols .
Scientific Research Applications
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optical brighteners and other functional materials
Mechanism of Action
The mechanism of action of benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar aromatic properties.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the oxazole ring.
Uniqueness
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl 2-[(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(26-14-16-7-3-1-4-8-16)15-25-18-11-12-19-20(13-18)27-23-22(19)17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHLGHUMNDXGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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